molecular formula C16H17ClN2O4S B15278331 4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B15278331
M. Wt: 368.8 g/mol
InChI Key: PBKFYMCZYNFVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (hereafter referred to by its full IUPAC name) is a cephalosporin-derived intermediate critical in the synthesis of β-lactam antibiotics. Its molecular formula is C₁₆H₁₇ClN₂O₄S (MW: 368.84 g/mol), featuring a bicyclic β-lactam core with a 4-methoxybenzyl (PMB) ester protecting group at the C-2 carboxylate, a chloromethyl substituent at C-3, and a primary amine at C-7 . The PMB group enhances solubility during synthesis, while the chloromethyl moiety serves as a reactive handle for further functionalization . This compound is widely used in prodrug development and metallo-β-lactamase (MBL) inhibitor research due to its stability and modular reactivity .

Properties

IUPAC Name

(4-methoxyphenyl)methyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-22-11-4-2-9(3-5-11)7-23-16(21)13-10(6-17)8-24-15-12(18)14(20)19(13)15/h2-5,12,15H,6-8,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKFYMCZYNFVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves several steps. One common method includes the reaction of nitrogen-containing compounds with chlorinated solvents and catalysts. The process typically involves the following steps :

    Chlorination: The base compound is reacted with a chlorinated solvent such as dichloromethane or chlorocyclohexane in the presence of a catalyst like 1,2-epoxypropane. The reaction is carried out at a controlled temperature of 20-25°C.

    Cyclization: The chlorinated intermediate is then subjected to cyclization using a solvent like methanol or ethanol. The reaction is maintained at 25-30°C with the addition of a cyclizing agent such as sodium methoxide.

    Purification: The final product is purified through processes like centrifugation, solvent washing, and drying to obtain the desired compound in solid form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated controls to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include various cephalosporin derivatives, sulfoxides, sulfides, and carboxylic acids .

Scientific Research Applications

4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride, also known as 7-Amino-3 chloromethyl-3-cephem-4-carboxylic Acid p-Methoxybenzyl Ester Hydrochloride, is a chemical compound that serves as a Cefazolin intermediate . It has various applications in scientific research, particularly in antimicrobial research and drug development .

Scientific Research Applications

7-Amino-3 chloromethyl-3-cephem-4-carboxylic Acid p-Methoxybenzyl Ester Hydrochloride has been extensively researched for its potential applications in antimicrobial research and drug development . Its significance lies in its ability to inhibit bacterial cell wall synthesis . The compound achieves this by irreversibly binding to penicillin-binding proteins (PBPs), especially those involved in cross-linking peptidoglycan . This interaction disrupts the structural integrity of bacterial cell walls, leading to bacterial cell lysis . This mechanism of action makes it effective against a broad spectrum of Gram-positive and Gram-negative bacteria .

In scientific research, this compound is a tool to elucidate the molecular mechanisms underlying bacterial cell wall synthesis and antibiotic resistance . It serves as a scaffold for developing novel cephalosporin derivatives with improved pharmacokinetic properties and enhanced antimicrobial activity . Researchers have also explored its potential synergistic effects in combination therapy regimens, aiming to overcome bacterial resistance mechanisms and enhance antimicrobial efficacy .

ApplicationDescription
Inhibition of Bacterial Cell Wall Synthesis Effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
Molecular Mechanisms Elucidation Used to explain the molecular mechanisms underlying bacterial cell wall synthesis and antibiotic resistance .
Scaffold for Novel Cephalosporins Serves as a foundation for the development of novel cephalosporin derivatives with improved pharmacokinetic properties and enhanced antimicrobial activity .
Synergistic Effects in Combination Therapy Explored for potential synergistic effects in combination therapy regimens, aiming to overcome bacterial resistance mechanisms and enhance antimicrobial efficacy .

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death. The molecular targets include penicillin-binding proteins (PBPs) that are essential for cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Cephalosporin Derivatives

The following table and analysis highlight key structural and functional differences between the target compound and analogous cephalosporins:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound C-7: NH₂; C-3: CH₂Cl; C-2: 4-MeO-benzyl ester C₁₆H₁₇ClN₂O₄S 368.84 Intermediate for MBL inhibitors; PMB enhances synthetic stability .
Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (HCl salt) C-2: Benzhydryl ester; C-7: NH₂; C-3: CH₂Cl C₂₁H₂₀Cl₂N₂O₃S 451.36 Higher lipophilicity due to benzhydryl group; used in oral prodrug synthesis .
Cefotaxime Sodium C-7: (2-aminothiazol-4-yl)glyoxylamido; C-3: CH₂OAc C₁₆H₁₆N₅NaO₇S₂ 477.44 Third-gen cephalosporin; broad-spectrum activity; hydrolyzed by MBLs .
7-(Phenylacetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (PMB ester) C-7: Phenylacetamido; C-3: CH₂Cl; C-2: PMB ester C₂₄H₂₂ClN₃O₅S 500.97 Modified side chain enhances MBL inhibition; used in combinatorial libraries .
Cephalexin C-7: (D-2-amino-2-phenylacetamido); C-3: CH₃ C₁₆H₁₇N₃O₄S 347.39 First-gen cephalosporin; acid-stable for oral administration .

Structural and Functional Analysis

  • C-7 Amino Group vs. Acylated Side Chains: The primary amine at C-7 in the target compound allows for direct coupling with carboxylic acids or electrophiles, enabling rapid derivatization . In contrast, cefotaxime and cephalexin feature bulky acylated side chains (e.g., aminothiazolylglyoxylamido or phenylglycyl groups) that confer antibacterial activity but limit synthetic flexibility .
  • Chloromethyl (C-3) Reactivity : The CH₂Cl group in the target compound facilitates nucleophilic displacement reactions, enabling the introduction of thiols, amines, or heterocycles. This contrasts with cefotaxime’s acetyloxymethyl group (CH₂OAc), which is hydrolytically labile and limits stability under basic conditions .
  • Ester Protection at C-2 : The PMB ester in the target compound provides steric protection against β-lactamase hydrolysis, a feature absent in cefotaxime sodium (carboxylate salt) and cephalexin (free carboxylic acid) . Benzhydryl esters, as in the HCl salt analog, further increase lipophilicity for prodrug applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-methoxybenzyl-protected cephem derivatives like this compound, and how do reaction conditions influence yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the chloro-methyl group at position 3 can be functionalized using NaI in acetone to generate intermediates for further derivatization . Reaction optimization involves controlling stoichiometry (e.g., 10 equiv NaI), solvent polarity (acetone for solubility), and temperature (0°C to room temperature) to minimize side reactions. Yield improvements often require monitoring by HPLC or TLC to isolate intermediates .

Q. How is the stereochemical configuration of the bicyclic core verified, and what analytical techniques are critical for structural confirmation?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, particularly for confirming the (6R,7R) configuration common in β-lactam analogs . Complementary techniques include:

  • NMR : 1^1H- and 13^13C-NMR to confirm substituent positions (e.g., chloromethyl at C3) and coupling constants for stereochemical assignments.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and fragmentation patterns .

Q. What is the hypothesized mechanism of antibacterial activity for this β-lactam analog, and how does its structure compare to clinically used cephalosporins?

  • Methodological Answer : The compound likely inhibits penicillin-binding proteins (PBPs) via β-lactam ring acylation, similar to third-generation cephalosporins. Key structural differences include:

  • 4-Methoxybenzyl ester : Enhances lipophilicity, potentially improving membrane permeability.
  • Chloromethyl group : May act as a leaving group for covalent binding to PBPs . Comparative MIC assays against Gram-negative/positive strains can validate its efficacy relative to ceftazidime or cefepime .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step of the 4-methoxybenzyl ester?

  • Methodological Answer : Low yields often arise from steric hindrance at C6. Strategies include:

  • Protecting group adjustments : Temporarily protecting the 7-amino group with Fmoc or Boc to reduce side reactions.
  • Catalysis : Using DMAP or HOBt to accelerate acylation .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may improve reagent solubility. Reaction progress should be tracked via LC-MS to identify bottlenecks .

Q. What role do pseudopolymorphic forms (e.g., hydrates) play in the stability and bioavailability of this compound?

  • Methodological Answer : Hydration states significantly impact physicochemical properties. For example:

  • Alpha-form (decahydrate) : Higher solubility but prone to dehydration under vacuum or heat.
  • Gamma-form (anhydrous) : More stable but less bioavailable. Techniques like dynamic vapor sorption (DVS) and X-ray powder diffraction (XRPD) can monitor phase transitions under controlled humidity/temperature .

Q. How can cross-contamination with other β-lactams be minimized during analytical method development?

  • Methodological Answer : RP-HPLC methods with optimized mobile phases (e.g., phosphate buffer/acetonitrile gradients) and C18 columns achieve baseline separation. Key parameters:

  • pH adjustment : pH 3.0–5.0 to ionize acidic/basic functional groups.
  • Detection : UV at 254 nm for β-lactam absorption. Method validation requires spiking studies to confirm resolution from cefepime, ceftazidime, and related analogs .

Q. What degradation pathways are observed under accelerated stability conditions, and how can they be mitigated?

  • Methodological Answer : Common degradation routes include:

  • β-Lactam ring hydrolysis : Mitigated by storing lyophilized samples at -20°C in anhydrous conditions.
  • Oxidation of the thiazine sulfur : Add antioxidants like BHT or argon purging during synthesis. Stability-indicating assays (e.g., stress testing at 40°C/75% RH) with LC-MS/MS identify degradation products .

Q. How does the chloromethyl substituent influence reactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : The chloromethyl group serves as a versatile handle for derivatization:

  • Nucleophilic displacement : React with thiols or amines to generate thioether or amine-linked analogs.
  • Electrophilic reactivity : Participate in cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl/heteroaryl substitutions. Biological testing of derivatives can reveal optimal substituents for PBP affinity and resistance enzyme evasion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.